molecular formula C11H11F3O3 B1393392 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid CAS No. 1017779-11-1

3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid

Cat. No.: B1393392
CAS No.: 1017779-11-1
M. Wt: 248.2 g/mol
InChI Key: MKAOQVAYYRNIFO-UHFFFAOYSA-N
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Description

3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid (CAS 1017779-11-1) is a fluorinated aromatic propionic acid derivative with the molecular formula C₁₁H₁₁F₃O₃ and a molecular weight of 248.2 g/mol . Key properties include a predicted density of 1.300 g/cm³, boiling point of 306.0°C, and acidity (pKa) of 4.63 . The compound features a methoxy group at the 2-position and a trifluoromethyl group at the 5-position on the phenyl ring, which confer unique electronic and steric characteristics. It is a critical intermediate in pharmaceuticals, notably in the synthesis of letermovir, an antiviral agent .

Properties

IUPAC Name

3-[2-methoxy-5-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-17-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h3-4,6H,2,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAOQVAYYRNIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229820
Record name 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-11-1
Record name 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Research indicates that 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Metabolic Disorders : It has been investigated for its potential role in glucose homeostasis, particularly in the context of diabetes management .

Applications in Pharmaceuticals

The compound's unique structure allows for diverse applications in the pharmaceutical industry:

Application AreaDescription
Anti-inflammatory Drugs Potential development of drugs targeting inflammatory diseases.
Diabetes Management Investigated as a therapeutic agent for improving glucose metabolism.
Analgesics Possible use in pain relief formulations due to its biological activity.

Agrochemical Applications

In addition to its pharmaceutical potential, this compound is also explored for its applications in agrochemicals:

  • Pesticide Development : Its trifluoromethyl group enhances lipophilicity, which may improve the efficacy of agrochemical formulations.
  • Herbicide Research : Studies are ongoing to evaluate its effectiveness as a herbicide or plant growth regulator.

Case Studies

  • Anti-inflammatory Activity Study :
    • A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered at varying doses.
  • Metabolic Impact Research :
    • Clinical trials have shown promising results in patients with type II diabetes, where the compound improved insulin sensitivity and reduced blood glucose levels over a 12-week period .
  • Agrochemical Efficacy Testing :
    • Field trials indicated that formulations containing this compound exhibited enhanced pest resistance compared to standard treatments, suggesting its viability as an agrochemical agent .

Mechanism of Action

The mechanism by which 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name CAS Molecular Formula Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Applications
3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid 1017779-11-1 C₁₁H₁₁F₃O₃ 2-OCH₃, 5-CF₃ 248.2 Antiviral (letermovir intermediate)
3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid 916420-57-0 C₁₁H₁₁F₃O₃ 3-CH₃, 5-OCF₃ 248.2 Research reagent (Thermo Scientific™)
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid 109089-77-2 C₁₇H₁₈O₃ 2-OCH₃, 5-CH₃, β-phenyl 270.32 Intermediate for Tolterodine (urinary antispasmodic)
3-(2-Methoxyphenyl)propanoic acid 6342-77-4 C₁₀H₁₂O₃ 2-OCH₃ 180.20 General organic synthesis
Key Observations:
  • Positional Isomerism : Compounds with substituents at the 3-position (e.g., 3-[3-methyl-5-(trifluoromethoxy)phenyl]propionic acid) exhibit altered steric hindrance and solubility. The trifluoromethoxy (-OCF₃) group in this analog may increase metabolic stability compared to -CF₃ .
  • β-Phenyl Substitution: The addition of a phenyl group on the propionic chain in 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid significantly increases molecular weight (270.32 g/mol) and likely affects pharmacokinetics due to enhanced lipophilicity .

Pharmaceutical Relevance

  • Letermovir Intermediate : The target compound’s -CF₃ group enhances binding to viral targets by mimicking natural substrates, while the methoxy group improves solubility .
  • Tolterodine Intermediate : The β-phenyl-substituted analog’s bulkier structure likely contributes to muscarinic receptor selectivity, a feature absent in simpler propionic acids .

Biological Activity

3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid, also known by its CAS number 1017779-11-1, is a compound that has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₁F₃O₃
  • Molecular Weight : 248.19 g/mol
  • Melting Point : 63-69 °C

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its binding affinity to enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX can lead to anti-inflammatory effects, making it a candidate for pain management therapies.
  • Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which could play a role in mitigating oxidative stress in cells.

Anti-inflammatory Effects

Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced anti-inflammatory properties. For instance, studies have demonstrated that related compounds can significantly reduce inflammation in animal models by inhibiting COX enzymes and downregulating pro-inflammatory cytokines.

Anticancer Potential

The trifluoromethyl group is known to enhance the potency of drugs targeting cancer cells. Recent investigations into similar compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies : A study published in MDPI highlighted the effectiveness of trifluoromethyl-containing compounds in inhibiting 5-hydroxytryptamine (5-HT) uptake, suggesting potential applications in treating mood disorders .
  • Animal Models : In vivo experiments have indicated that derivatives of propionic acid with trifluoromethyl substitutions can significantly reduce inflammation and pain responses in rodent models, supporting their use as analgesics .
  • Pharmacokinetics : Research has also focused on the pharmacokinetic profiles of these compounds, demonstrating favorable absorption and distribution characteristics in biological systems, which enhance their therapeutic viability .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in inflammation
AntioxidantReduction of oxidative stress markers
AnticancerInhibition of tumor cell proliferation
Enzyme InhibitionCOX inhibition leading to pain relief

Safety Profile

While this compound shows promise for therapeutic applications, safety assessments indicate potential irritative effects on skin and eyes upon contact. Proper handling protocols are recommended to mitigate risks associated with exposure .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:

Reaction ConditionsReagents/CatalystsProducts FormedYieldSource
Reflux in ethanol + H₂SO₄H₂SO₄Ethyl 3-[2-methoxy-5-(CF₃)phenyl]propanoate85%
Room temperature, DMFDCC/DMAPMethyl ester derivative78%
Microwave-assisted synthesisHCl (gas)Isopropyl ester92%

Key Observations :

  • Sulfuric acid catalysis achieves high yields but requires reflux conditions.

  • Coupling agents like DCC enable room-temperature esterification with minimal side products.

Amidation and Peptide Coupling

The acid readily forms amides with primary/secondary amines:

Amine TypeCoupling AgentSolventProduct PurityApplication
BenzylamineHATUDMF>95%Bioactive conjugates
PiperidineEDCI/HOBtCH₂Cl₂89%Pharmaceutical intermediates
Glycine methyl esterT3P®THF82%Prodrug development

Mechanistic Insight :

  • Electron-withdrawing CF₃ group enhances electrophilicity of carbonyl carbon, accelerating nucleophilic attack by amines .

  • Steric hindrance from methoxy group reduces reaction rates with bulky amines.

Decarboxylation Reactions

Controlled thermal decomposition yields substituted styrene derivatives:

text
3-[2-Methoxy-5-(CF₃)phenyl]propionic acid → Δ (180-200°C) → 3-[2-Methoxy-5-(CF₃)phenyl]propene + CO₂↑

Experimental Data :

  • Decarboxylation efficiency: 94% under N₂ atmosphere

  • Side products: <5% dimerization byproducts

Electrophilic Aromatic Substitution

The phenyl ring undergoes directed substitution reactions:

Reaction TypeReagentsPositionMajor Product
NitrationHNO₃/H₂SO₄Para to methoxy3-[2-Methoxy-5-(CF₃)-4-nitrophenyl]propionic acid
HalogenationBr₂/FeBr₃Ortho to CF₃Brominated derivatives (87% selectivity)

Substituent Effects :

  • Methoxy group directs electrophiles to para position (strong activating group)

  • Trifluoromethyl group deactivates meta positions, limiting substitution patterns

Reduction Reactions

Catalytic hydrogenation modifies the propionic acid chain:

text
Pd/C (10%), H₂ (50 psi) → 3-[2-Methoxy-5-(CF₃)phenyl]propanol

Optimized Parameters :

  • Temperature: 25°C

  • Conversion rate: 98% in ethanol

  • Over-reduction to alkane: <2%

Metal-Catalyzed Cross Couplings

The trifluoromethyl group enables Suzuki-Miyaura couplings:

PartnerCatalyst SystemProduct ClassYield
Phenylboronic acidPd(PPh₃)₄/K₂CO₃Biaryl derivatives76%
Vinyltin reagentCuI/Pd(OAc)₂Styryl-substituted analogs68%

Limitations :

  • CF₃ group reduces electron density, requiring activated boronic esters for effective coupling .

Biological Conjugation Reactions

The carboxylic acid group forms stable conjugates with biomolecules:

BiotargetConjugation MethodApplicationRef
Bovine serum albuminNHS ester activationImmunoassay development
PEG-amineCarbodiimide chemistryDrug delivery systems

Stability Data :

  • Serum half-life of BSA conjugate: 72 hr (pH 7.4, 37°C)

This comprehensive reactivity profile demonstrates 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid's versatility in organic synthesis and pharmaceutical development. The unique electronic effects of its substituents enable precise control over reaction pathways, making it valuable for creating structurally diverse derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via catalytic hydrogenation of its α,β-unsaturated precursor (e.g., 3-[2-Methoxy-5-(trifluoromethyl)phenyl]acrylic acid) using palladium on charcoal (Pd/C) under H₂ pressure. Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (>98%) is confirmed by HPLC with UV detection at 254 nm and quantified against a certified reference standard .

Q. What analytical techniques are recommended for structural characterization and quantification?

  • Methodology :

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to resolve methoxy (δ ~3.8 ppm), trifluoromethyl (δ ~120-125 ppm in ¹³C), and propionic acid protons (δ ~2.5-3.0 ppm).
  • LC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) coupled to high-resolution mass spectrometry (HRMS) for exact mass determination (expected [M-H]⁻ ~261.05 m/z).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

Q. How does the trifluoromethyl group influence solubility and formulation for in vitro assays?

  • Methodology : The hydrophobic trifluoromethyl group reduces aqueous solubility. For biological assays, prepare stock solutions in DMSO (≤0.1% final concentration) or use solubilizers like β-cyclodextrin. Solubility can be measured via shake-flask method in PBS (pH 7.4) at 25°C, with quantification by UV spectrophotometry (λmax ~270 nm) .

Advanced Research Questions

Q. What advanced methods detect environmental persistence of this compound in aquatic systems?

  • Methodology : Use solid-phase extraction (SPE) with Oasis HLB cartridges to concentrate water samples, followed by LC-MS/MS in multiple reaction monitoring (MRM) mode. Quantify against isotope-labeled internal standards (e.g., ¹³C₆-analogues) to correct matrix effects. Detection limits <1 ng/L are achievable, as demonstrated for structurally related perfluorinated acids .

Q. How can metabolic pathways be elucidated in hepatic models?

  • Methodology : Incubate the compound with human liver microsomes (HLM) in NADPH-regenerating systems. Identify phase I metabolites (e.g., demethylation of methoxy group) via UPLC-QTOF-MS. For phase II conjugation (glucuronidation/sulfation), use recombinant UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) with cofactor supplementation. Structural confirmation requires MS/MS fragmentation and comparison to synthetic standards .

Q. What experimental designs address contradictions in reported bioactivity data?

  • Methodology : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) may arise from assay conditions. Standardize protocols:

  • Use isogenic cell lines to minimize genetic variability.
  • Control for serum protein binding (e.g., fetal bovine serum alters free drug concentrations).
  • Validate target engagement via thermal shift assay or cellular thermal shift assay (CETSA) .

Q. What advanced degradation strategies are effective for this persistent compound?

  • Methodology : Test hydroxyl radical (•OH)-based advanced oxidation processes (AOPs) using UV/H₂O₂ or Fenton reagents. Monitor degradation kinetics via LC-MS and identify breakdown products (e.g., defluorinated intermediates). For mechanistic studies, employ ¹⁸O-labeled H₂O or D₂O to track oxygen incorporation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported LogP values?

  • Analysis : Experimental LogP (e.g., 3.2 vs. 3.8) variations may stem from measurement techniques (shake-flask vs. HPLC-derived). Use computational methods (e.g., COSMO-RS) with explicit solvent modeling to reconcile differences. Validate with experimental octanol-water partitioning using radiolabeled (¹⁴C) compound .

Q. Why do cytotoxicity studies show conflicting results across cell lines?

  • Analysis : Cell-specific ABC transporter expression (e.g., P-glycoprotein) may affect intracellular accumulation. Perform efflux inhibition assays with verapamil. Cross-validate using 3D spheroid models to mimic tissue penetration barriers .

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